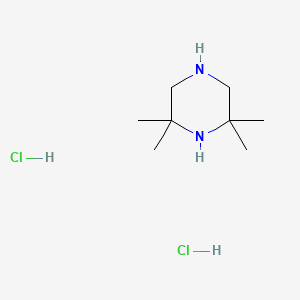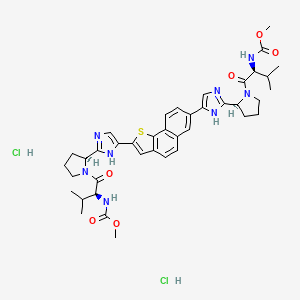
HCV-IN-7 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HCV-IN-7 hydrochloride is a potent and orally active inhibitor of the hepatitis C virus (HCV) NS5A protein. It exhibits a pan-genotypic profile, meaning it is effective against all genotypes of HCV, and has shown promising pharmacokinetic properties with favorable liver uptake
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids, temperature control, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of HCV-IN-7 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound on a larger scale. The process may also involve the use of continuous flow chemistry to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: HCV-IN-7 hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure to enhance its activity or improve its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be further evaluated for their inhibitory activity against HCV.
Applications De Recherche Scientifique
HCV-IN-7 hydrochloride is extensively used in scientific research due to its potent inhibitory activity against HCV. Its applications include:
Chemistry: Studying the structure-activity relationships (SAR) of HCV inhibitors.
Biology: Investigating the mechanism of HCV replication and the role of NS5A protein.
Medicine: Developing new antiviral drugs for the treatment of HCV infections.
Industry: Producing reference standards and reagents for pharmaceutical research.
Mécanisme D'action
HCV-IN-7 hydrochloride exerts its effects by inhibiting the NS5A protein of HCV, which is crucial for viral replication. The compound binds to the NS5A protein, preventing it from performing its role in the viral life cycle. This inhibition disrupts the replication process, leading to a reduction in viral load.
Molecular Targets and Pathways: The primary molecular target of this compound is the NS5A protein. The compound interferes with the protein's function, which is involved in the formation of the viral replication complex and the assembly of new virus particles.
Comparaison Avec Des Composés Similaires
Daclatasvir
Ledipasvir
Sofosbuvir
Ribavirin
Propriétés
Formule moléculaire |
C40H50Cl2N8O6S |
|---|---|
Poids moléculaire |
841.8 g/mol |
Nom IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29-,30-,32-,33-;;/m0../s1 |
Clé InChI |
HVGIKJUXPYMGSR-RADXRPBUSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


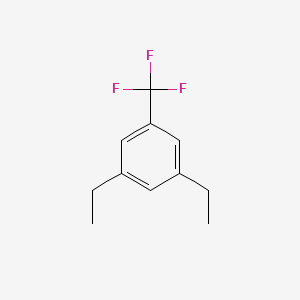

![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
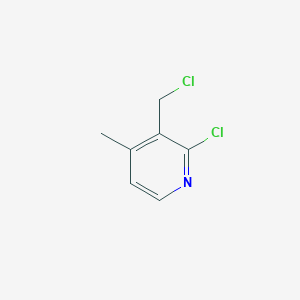
![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)
![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
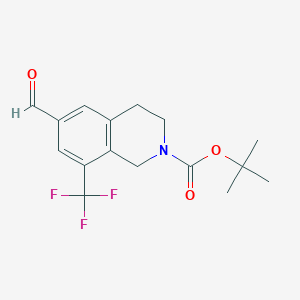
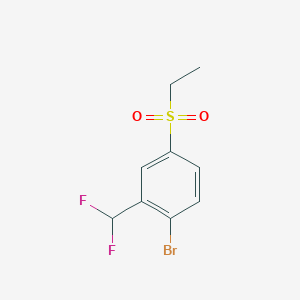
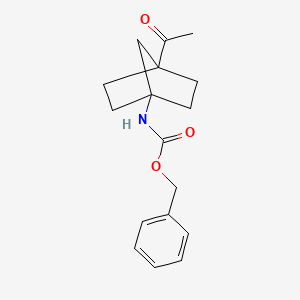
![8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
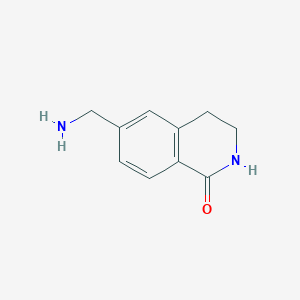
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)
